molecular formula C23H24O2S B1668752 CD2314

CD2314

Cat. No.: B1668752
M. Wt: 364.5 g/mol
InChI Key: URUSABQSUCBGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CD2314 involves several steps, starting with the preparation of the anthracene derivative, followed by the introduction of the thiophene carboxylic acid moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

CD2314 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

CD2314 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the selective activation of RARβ receptors and their role in chemical signaling pathways.

    Biology: Investigated for its effects on cellular growth, differentiation, and apoptosis in various cell lines, including melanoma and head and neck squamous cell carcinoma cells.

    Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases involving abnormal cellular growth and differentiation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting RARβ receptors

Mechanism of Action

CD2314 exerts its effects by selectively binding to and activating RARβ receptors. This activation leads to the modulation of gene expression involved in cellular growth, differentiation, and apoptosis. The molecular targets and pathways involved include the retinoic acid signaling pathway, which regulates the expression of genes responsible for these cellular processes .

Comparison with Similar Compounds

CD2314 is unique in its high selectivity for RARβ receptors compared to other retinoic acid receptor agonists. Similar compounds include:

Properties

IUPAC Name

5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSABQSUCBGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.3 g (16 mmol) of the ester prepared in Example 1 and 100 ml of a 2N methanolic sodium hydroxide solution were introduced into a round-bottomed flask and the mixture was heated at reflux for one hour. The reaction medium was evaporated to dryness, the residue taken up in water, acidified to pH 1 with concentrated hydrochloric acid and the solids filtered. The product obtained was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C. were recovered.
Name
ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CD2314
Reactant of Route 2
Reactant of Route 2
CD2314
Reactant of Route 3
CD2314
Reactant of Route 4
CD2314
Reactant of Route 5
Reactant of Route 5
CD2314
Reactant of Route 6
CD2314

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.